1-(2-Methoxyphenyl)piperazin

Übersicht

Beschreibung

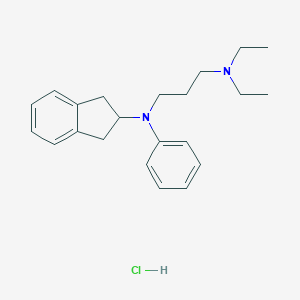

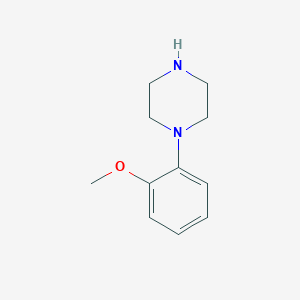

2-Methoxyphenylpiperazine, also known as 1-(2-Methoxyphenyl)piperazine, is a chemical compound with the molecular formula C11H16N2O. It is a derivative of piperazine, a heterocyclic organic compound, and features a methoxy group attached to the phenyl ring. This compound is known for its various applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

2-Methoxyphenylpiperazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung dient als Baustein für die Synthese verschiedener Pharmazeutika, darunter Antihypertensiva wie Urapidil.

Wirkmechanismus

Der Wirkmechanismus von 2-Methoxyphenylpiperazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, insbesondere Serotonin- und Dopaminrezeptoren. Es wirkt als Antagonist an α1-Adrenozeptoren und hat sich gezeigt, dass es Serotonin 5-HT1A-Rezeptoren blockiert . Diese Wechselwirkung moduliert die Neurotransmitteraktivität, was zu verschiedenen pharmakologischen Wirkungen wie anxiolytischen und antihypertensiven Wirkungen führt .

Wirkmechanismus

Target of Action

1-(2-Methoxyphenyl)piperazine, also known as MeOPP, primarily targets the monoamine neurotransmitters . It is also a key raw material in the synthesis of Urapidil , an α-blocker used for the treatment of essential hypertension .

Mode of Action

MeOPP has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines, although MeOPP is much less potent and is thought to have relatively insignificant abuse potential . In the case of Urapidil, it can cross the blood-brain barrier and activate the 5HT-1A receptor , resulting in central antihypertensive activity .

Biochemical Pathways

The biochemical pathways affected by MeOPP are primarily those involving the monoamine neurotransmitters. By inhibiting reuptake and inducing release, MeOPP can increase the concentration of these neurotransmitters in the synaptic cleft, potentially affecting mood and behavior .

Pharmacokinetics

It is known that the compound is used in the synthesis of urapidil . The pharmacokinetics of Urapidil are better understood: it has a rapid onset of action and is used clinically in a variety of dosage forms including injections, oral capsules, and eye drops .

Result of Action

The result of MeOPP’s action on its targets is an increase in the concentration of monoamine neurotransmitters in the synaptic cleft . This can lead to changes in mood and behavior. As a component of Urapidil, MeOPP contributes to the drug’s ability to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Biochemische Analyse

Biochemical Properties

1-(2-Methoxyphenyl)piperazine has been used in various biochemical reactions. For instance, it has been used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It has also been used to prepare cyclic amine substituted Tröger’s base derivatives

Cellular Effects

It is known that piperazine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to participate in Aza-Michael addition reactions

Temporal Effects in Laboratory Settings

It is known that the compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .

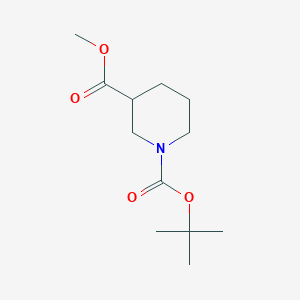

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2-Methoxyphenylpiperazin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von 2-Methoxyanilin mit Piperazin in Gegenwart eines geeigneten Katalysators. Die Reaktion erfolgt typischerweise unter Rückflussbedingungen in einem Lösungsmittel wie Acetonitril . Eine andere Methode beinhaltet die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen, gefolgt von Entschützung und selektiver intramolekularer Cyclisierung .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Methoxyphenylpiperazin beinhaltet oft großtechnische Reaktionen unter optimierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Lösungsmittelextraktion, Umkristallisation und Reinigung umfassen, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Methoxyphenylpiperazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Piperazin-Stickstoffatomen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten Transformationen zu erleichtern .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise N-Oxide liefern, während die Reduktion verschiedene Amin-Derivate produzieren kann. Substitutionsreaktionen können zur Bildung von funktionalisierten Piperazin-Derivaten führen .

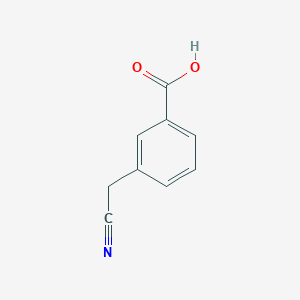

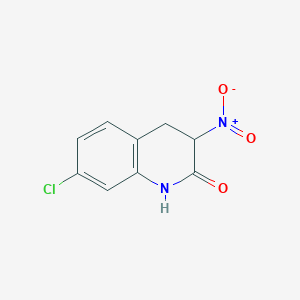

Vergleich Mit ähnlichen Verbindungen

2-Methoxyphenylpiperazin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

2-Chlorphenylpiperazin (oCPP): Ähnlich in der Struktur, aber mit einem Chlorsubstituenten anstelle einer Methoxygruppe.

3-Methoxyphenylpiperazin (mMeOPP): Ähnlich, aber mit der Methoxygruppe in der meta-Position.

4-Methoxyphenylpiperazin (MeOPP): Ähnlich, aber mit der Methoxygruppe in der para-Position.

Einzigartigkeit

Die Einzigartigkeit von 2-Methoxyphenylpiperazin liegt in seinem spezifischen Substitutionsschema, das seine Bindungsaffinität und Selektivität für verschiedene Rezeptoren beeinflusst. Dies macht es zu einem wertvollen Werkzeug in der pharmakologischen Forschung und Arzneimittelentwicklung .

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZLQLYBRIOLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38869-49-7 (di-hydrochloride) | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40188871 | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35386-24-4 | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35386-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-METHOXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81NJO1330A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

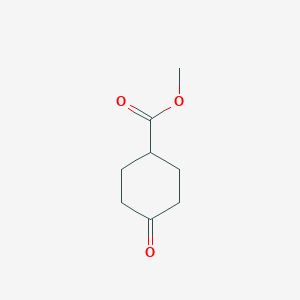

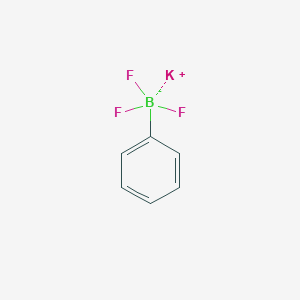

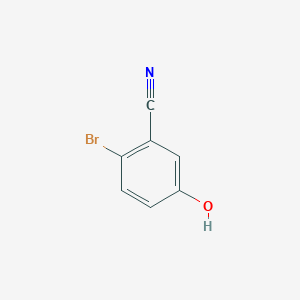

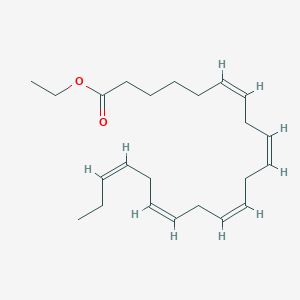

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of 1-(2-Methoxyphenyl)piperazine?

A1: 1-(2-Methoxyphenyl)piperazine exhibits high affinity for the 5-HT1A receptor, a subtype of serotonin receptor found in the central nervous system. [, , , , , , , , , , ]

Q2: How does 1-(2-Methoxyphenyl)piperazine interact with the 5-HT1A receptor?

A2: Research suggests that 1-(2-Methoxyphenyl)piperazine acts as an antagonist at both pre- and postsynaptic 5-HT1A receptors, blocking the effects of agonists like 8-OH-DPAT. [, , , ]

Q3: What are the downstream effects of 1-(2-Methoxyphenyl)piperazine binding to 5-HT1A receptors?

A3: Antagonizing 5-HT1A receptors with compounds like 1-(2-Methoxyphenyl)piperazine can impact various physiological processes, including mood, anxiety, and temperature regulation. [, , ] Some studies suggest potential anxiolytic and antidepressant-like effects. []

Q4: What is the molecular formula and weight of 1-(2-Methoxyphenyl)piperazine?

A4: The molecular formula is C11H16N2O, and the molecular weight is 192.26 g/mol. [, ]

Q5: What are some key spectroscopic characteristics of 1-(2-Methoxyphenyl)piperazine?

A5: 1-(2-Methoxyphenyl)piperazine can be characterized using techniques like 1H NMR, 13C NMR, and mass spectrometry. [, ] These techniques provide information about the compound's structure and purity.

Q6: What is a common application of 1-(2-Methoxyphenyl)piperazine in occupational hygiene?

A6: 1-(2-Methoxyphenyl)piperazine is widely used as a derivatizing agent for capturing and quantifying airborne isocyanates, which are respiratory sensitizers. [, , , , , , , , , , , , , ]

Q7: How does 1-(2-Methoxyphenyl)piperazine react with isocyanates?

A7: 1-(2-Methoxyphenyl)piperazine reacts with isocyanates to form stable urea derivatives, which can be analyzed using HPLC with UV or electrochemical detection. [, , , , , , , , , , , , ]

Q8: What are some limitations of using 1-(2-Methoxyphenyl)piperazine for isocyanate analysis?

A8: Studies have shown that the reactivity of 1-(2-Methoxyphenyl)piperazine with different isocyanate species can vary, potentially leading to underestimation of total isocyanate concentrations. [, , , , ]

Q9: Are there alternative derivatizing agents to 1-(2-Methoxyphenyl)piperazine for isocyanate analysis?

A9: Yes, researchers are exploring alternative derivatizing agents like dibutylamine, 1-(9-anthracenylmethyl)piperazine, and tryptamine to improve the accuracy and sensitivity of isocyanate measurement. [, , , , , ]

Q10: How does modifying the structure of 1-(2-Methoxyphenyl)piperazine affect its 5-HT1A receptor affinity?

A10: Introducing substituents or modifying the linker length between the piperazine ring and other moieties can significantly alter the compound's affinity and selectivity for 5-HT1A receptors. [, , , , ]

Q11: What is the impact of structural modifications on the in vivo activity of 1-(2-Methoxyphenyl)piperazine analogs?

A11: Structural modifications can lead to compounds with varying degrees of agonism or antagonism at 5-HT1A receptors, influencing their effects on behavior, temperature regulation, and other physiological processes. [, ]

Q12: What are some areas of ongoing research involving 1-(2-Methoxyphenyl)piperazine?

A12: Ongoing research focuses on developing more sensitive and accurate methods for isocyanate monitoring in occupational settings, further exploring the SAR of 1-(2-Methoxyphenyl)piperazine analogs for potential therapeutic applications targeting 5-HT1A receptors, and investigating the potential for biomarkers to assess exposure and biological effects of isocyanates. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.